

Application Notes and Protocols for Assessing Autophagy Inhibition by Liensinine Perchlorate

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Compound of Interest

Compound Name: *Liensinine perchlorate*

Cat. No.: *B10789366*

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Introduction

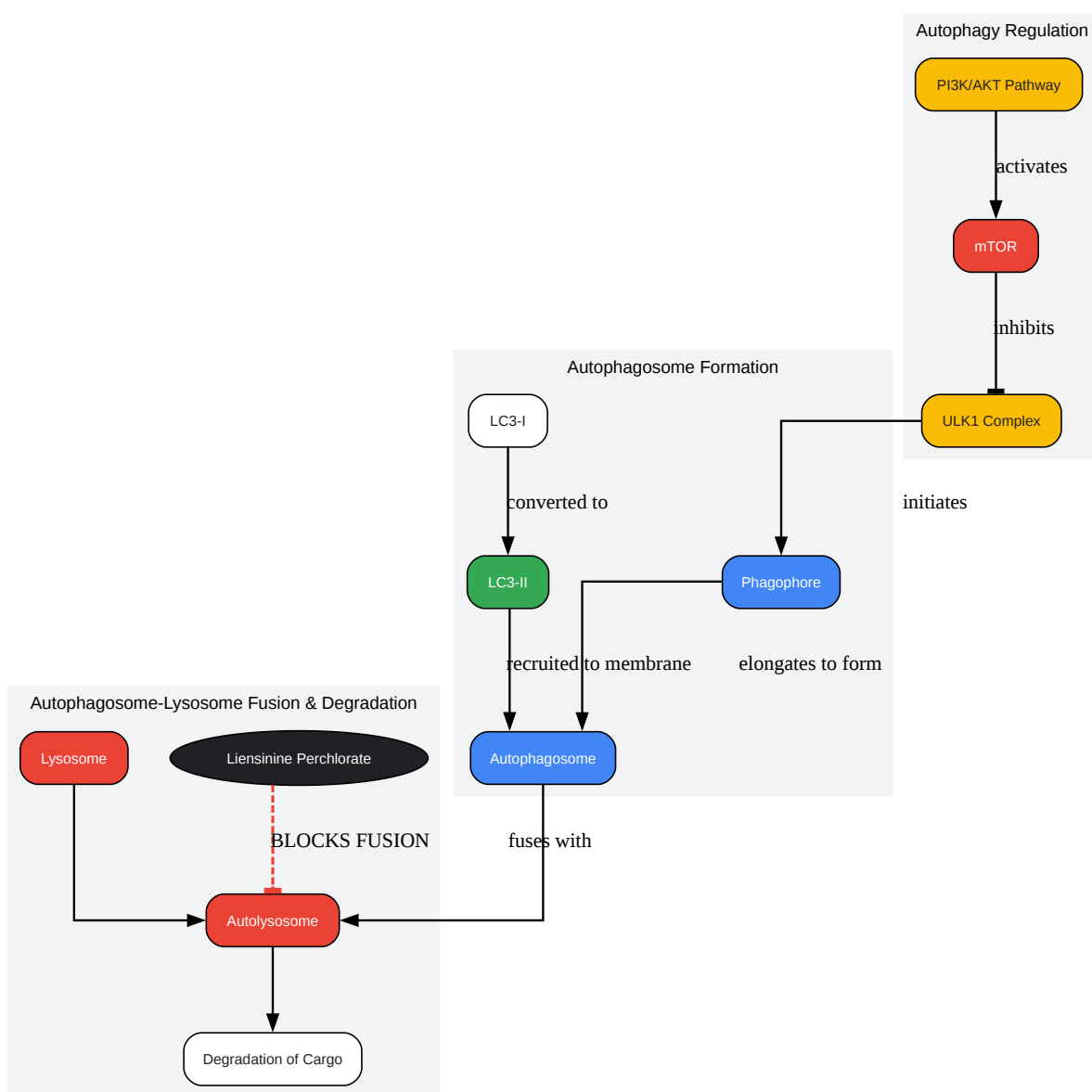
Liensinine perchlorate is a bisbenzylisoquinoline alkaloid derived from the seed embryo of *Nelumbo nucifera* (the lotus plant). Emerging research has identified it as a potent late-stage autophagy inhibitor.^{[1][2]} Unlike early-stage inhibitors that prevent the formation of autophagosomes, **liensinine perchlorate** acts by blocking the fusion of autophagosomes with lysosomes, a critical final step in the autophagic process.^{[1][2][3]} This blockage leads to the accumulation of autophagosomes within the cell. This unique mechanism of action makes **liensinine perchlorate** a valuable tool for studying autophagic flux and a potential candidate for therapeutic strategies, particularly in oncology, where autophagy can promote cancer cell survival.^{[3][4][5]}

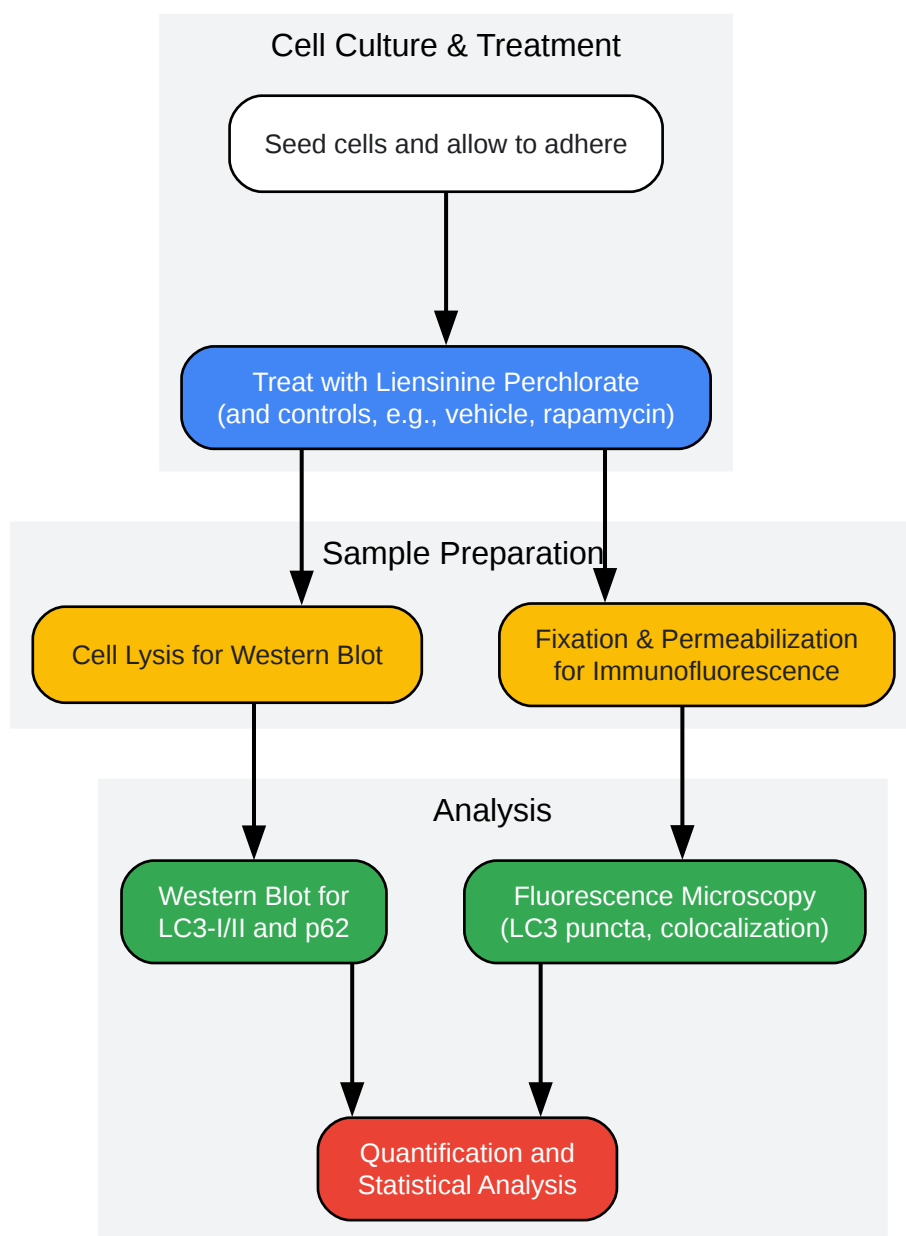
These application notes provide detailed protocols for assessing the inhibitory effects of **liensinine perchlorate** on autophagy, focusing on key biochemical and imaging-based assays.

Molecular Mechanism of Action

Liensinine perchlorate disrupts the final stage of autophagy by inhibiting the fusion of autophagosomes with lysosomes. This is thought to occur through the inhibition of RAB7A recruitment to lysosomes.^[3] The PI3K/AKT/mTOR signaling pathway, a central regulator of

autophagy, is also implicated in the cellular response to liensinine.[6] By blocking autophagic flux, **liensinine perchlorate** leads to an accumulation of the autophagosome-associated protein LC3-II and the autophagy substrate p62/SQSTM1.





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- 6. Liensinine alleviates LPS-induced acute lung injury by blocking autophagic flux via PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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